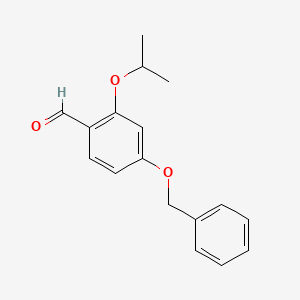
4-(Benzyloxy)-2-isopropoxybenzaldehyde
Descripción general
Descripción
The compound “4-(Benzyloxy)-2-isopropoxybenzaldehyde” likely belongs to the class of organic compounds known as benzyl ethers . These are aromatic compounds containing an ether group where the oxygen atom is linked to a benzyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For instance, benzothiazole derivatives have been synthesized through scaffold hopping strategies .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring with a benzyloxy (C6H5CH2O-) group and an isopropoxy (CH(CH3)2O-) group attached . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzyl halides, which are structurally similar, show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, 4-(Benzyloxy)benzaldehyde has a molecular weight of 212.24 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis Methods : 4-(Benzyloxy)-2-isopropoxybenzaldehyde and similar compounds have been synthesized using various methods, including O-alkylation and Vilsmeier-Hack (V-H) reactions. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol with a high yield under optimized conditions (Lu Yong-zhong, 2011).
- Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde have been used as linkers in solid phase organic synthesis. They have shown promise in synthesizing compounds like benzylic secondary amines, ureas, sulfonamides, and various amides (E. Swayze, 1997).
- Catalytic Functionalization : A catalytic process for oxyfunctionalization of benzyl groups, using substances like 4-hydroxybenzaldehyde, has been developed. This method, employing Cu(OAc)2, is significant for the functionalization of primary and secondary benzyl groups, which is valuable for pharmaceutical research (Jian'an Jiang et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenylmethoxy-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-17-10-16(9-8-15(17)11-18)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDITVXJBSXEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


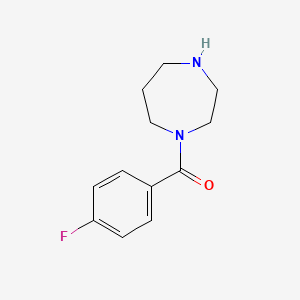
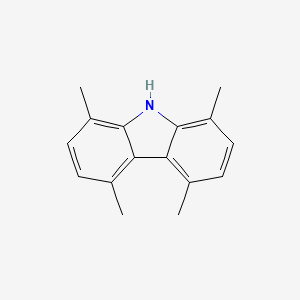

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)
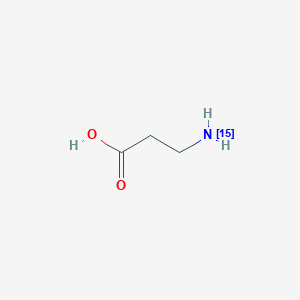
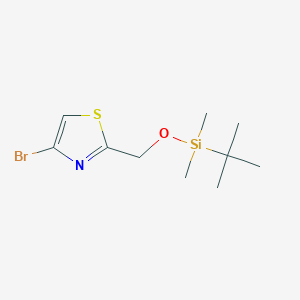
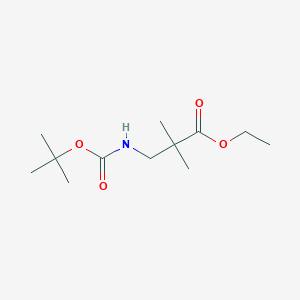


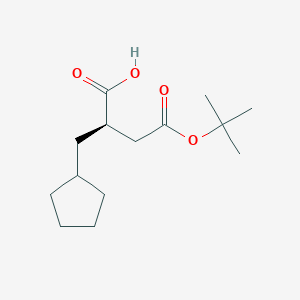
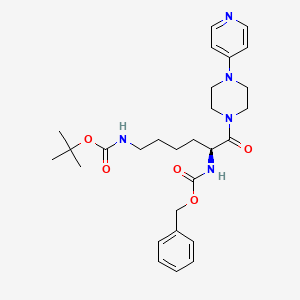
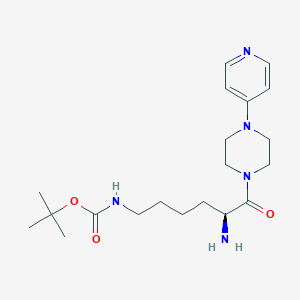
![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)